



# Application Notes and Protocols for Assessing Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hypothalamic-Pituitary-Adrenal (HPA) axis is a crucial neuroendocrine system that regulates numerous physiological processes, including stress response, metabolism, and immune function.[1] Exogenous administration of glucocorticoids, a common therapeutic strategy for inflammatory and autoimmune diseases, can suppress this axis, leading to adrenal insufficiency.[2] Accurate assessment of HPA axis suppression is vital to prevent adrenal crisis, a life-threatening condition, especially during periods of physiological stress such as surgery.[2][3][4]

This document provides detailed protocols for several established methods to assess HPA axis function and suppression.

# **Basal Hormone Measurements**

Measuring basal hormone levels is a primary screening method for HPA axis function. These tests are less invasive than dynamic tests but can be influenced by diurnal rhythms and other factors.[5]

### 1.1. Morning Serum Cortisol

• Principle: Cortisol levels naturally peak in the early morning. A low morning cortisol level may suggest adrenal insufficiency.[6]



## · Protocol:

- The patient should fast overnight.[7]
- Collect a blood sample between 8:00 AM and 9:00 AM.
- Process the sample to separate serum and measure cortisol concentration using a validated immunoassay or mass spectrometry.
- Interpretation: While interpretation can vary, a morning cortisol level <3 μg/dL (<83 nmol/L) is highly indicative of adrenal insufficiency, whereas a level >15 μg/dL (>413 nmol/L) generally excludes it.[8][9] Levels between these values often require further dynamic testing.[8]

# 1.2. Salivary Cortisol

Principle: Salivary cortisol reflects the level of free, biologically active cortisol and correlates
well with serum levels.[10] Its non-invasive collection makes it ideal for repeated sampling
and field research.[10][11]

#### Protocol:

- Collect saliva samples at specific times, often four times throughout the day (e.g., upon waking, noon, evening, and night) to assess the diurnal cortisol rhythm.[12]
- Use specialized collection devices (e.g., Salivette®).
- Patients should not eat, drink, or brush their teeth for 30 minutes prior to collection.
- Samples are typically frozen until analysis by immunoassay.
- Interpretation: A flattened diurnal rhythm or consistently low levels can indicate HPA axis suppression.[13] Late-night salivary cortisol is a preferred first-line screening test for hypercortisolism (Cushing's syndrome).[14]

// Negative Feedback Loops Adrenal -> Pituitary [label="-", color="#EA4335", style=dashed, arrowhead=tee]; Adrenal -> Hypothalamus [label="-", color="#EA4335", style=dashed, arrowhead=tee, constraint=false]; }



Figure 1: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling pathway.

# **Dynamic Stimulation Tests**

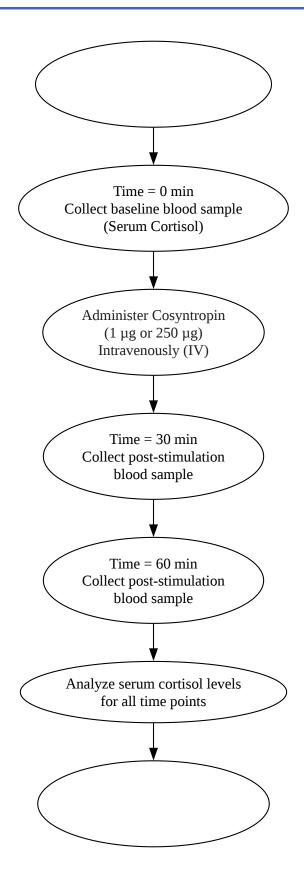
Dynamic tests assess the reserve and responsiveness of the HPA axis components by introducing a stimulating agent.

## 2.1. ACTH (Cosyntropin) Stimulation Test

This is the most common dynamic test to assess adrenal reserve and diagnose adrenal insufficiency.[15][16] It evaluates the adrenal glands' ability to produce cortisol in response to synthetic ACTH (cosyntropin).[6][17]

- Standard-Dose (250 μg) Protocol:
  - Preparation: The patient may be asked to fast.[15][16] Certain medications that can interfere with cortisol measurement may need to be stopped temporarily.[15]
  - Baseline (T=0 min): Draw a blood sample for a baseline serum cortisol level.
  - Administration: Administer 250 μg of cosyntropin intravenously (IV) or intramuscularly (IM).
     [6]
  - Post-Stimulation Samples: Draw blood samples at 30 and 60 minutes after administration.
     [6][17]
  - Analysis: Measure serum cortisol in all collected samples.
- Low-Dose (1 μg) Protocol:
  - Principle: This version is considered more sensitive for detecting subtle or recent onset secondary adrenal insufficiency, as the 250 μg dose may be supraphysiological and could stimulate a minimally responsive adrenal gland.[18][19]
  - $\circ$  Methodology: The protocol is identical to the standard-dose test, but with an administration of 1  $\mu$ g of cosyntropin.[17][20]





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Figure 2: Workflow for the ACTH Stimulation Test.



# 2.2. Insulin Tolerance Test (ITT)

The ITT is considered the gold standard for assessing the integrity of the entire HPA axis.[4][7] [21] It induces hypoglycemia, a potent stressor that should trigger the hypothalamus and pituitary to release CRH and ACTH, ultimately stimulating cortisol production.[4]

#### Protocol:

- Contraindications: This test is potentially dangerous and is contraindicated in patients with a history of seizures, cardiovascular disease, or stroke.[4][22][23]
- Preparation: The patient must fast from midnight. The test must be performed under strict medical supervision with IV dextrose and hydrocortisone readily available.[7][22]
- Baseline (T=0 min): Insert an IV line and draw baseline blood samples for glucose and cortisol.[22]
- Administration: Administer regular insulin (e.g., 0.1-0.15 units/kg) as an IV bolus.[22][23]
- Monitoring & Sampling: Measure blood glucose every 15-20 minutes. Collect blood for cortisol and glucose at 30, 45, 60, 90, and 120 minutes.
- Endpoint: The test is valid once adequate hypoglycemia (blood glucose < 2.2 mmol/L or < 40 mg/dL) with symptoms is achieved.[4] The hypoglycemia is then reversed with IV dextrose.[22]</li>

### 2.3. CRH Stimulation Test

This test helps differentiate between secondary (pituitary) and tertiary (hypothalamic) adrenal insufficiency.[24]

### Protocol:

- Preparation: The patient should fast for at least four hours.[25][26]
- Baseline: Collect baseline blood samples for ACTH and cortisol at -15 and 0 minutes.



- Administration: Administer synthetic CRH (1 μg/kg) as an IV bolus over 30 seconds.[24]
   [25]
- Post-Stimulation Samples: Collect blood samples for ACTH and cortisol at 15, 30, 45, 60,
   90, and 120 minutes after CRH administration.[25][26]
- Interpretation:
  - Normal Response: ACTH levels increase two- to four-fold, and cortisol levels peak.[25]
  - Primary AI: High baseline ACTH with a blunted cortisol response.
  - Secondary (Pituitary) AI: Absent or blunted ACTH and cortisol response.
  - Tertiary (Hypothalamic) AI: An exaggerated and prolonged ACTH response with a subnormal cortisol response.[24]

# **Data Presentation and Interpretation**

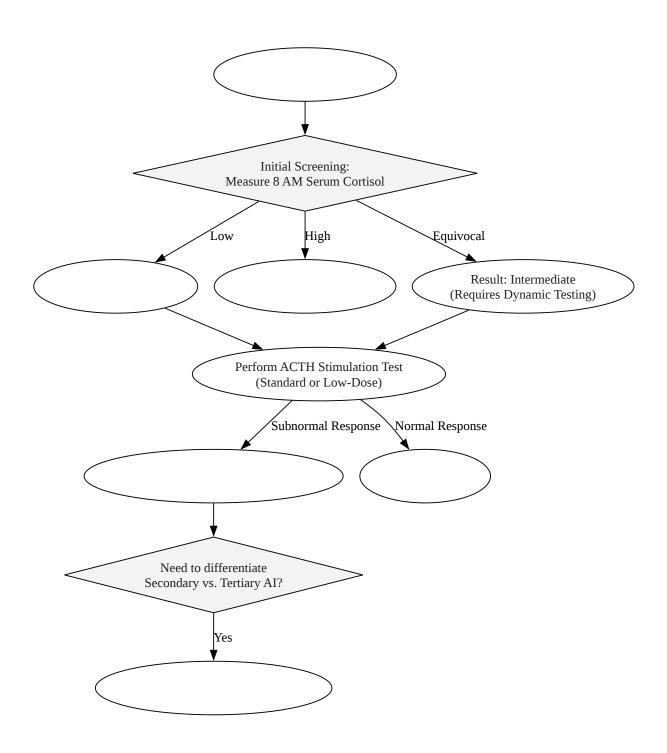
Quantitative data from these tests should be carefully tabulated for clear interpretation. The cutoff values can vary slightly depending on the laboratory and the specific cortisol assay used.

Table 1: Summary of HPA Axis Suppression Test Protocols and Interpretation



Test Name	Stimulating Agent & Dose	Key Time Points for Sampling	Normal Response Cut- off (Peak Serum Cortisol)	Primary Use
Standard ACTH Stimulation	250 μg Cosyntropin	0, 30, 60 min[6] [17]	≥18-20 µg/dL (500-550 nmol/L) [17]	Assess adrenal reserve; diagnose primary and severe secondary Al.[20]
Low-Dose ACTH Stimulation	1 μg Cosyntropin	0, 20, 30 min[3]	≥18 µg/dL (500 nmol/L)[3][19]	Detect mild or recent-onset secondary/tertiar y Al.[18][20]
Insulin Tolerance Test (ITT)	Insulin (0.1-0.15 U/kg) to induce hypoglycemia (<40 mg/dL)	0, 30, 45, 60, 90, 120 min	≥18-20 µg/dL (>500 nmol/L) [22]	"Gold standard" for assessing the entire HPA axis integrity.[7]
CRH Stimulation Test	1 μg/kg CRH	-15, 0, 15, 30, 45, 60, 90, 120 min	Peak >20 μg/dL; ACTH increases 2-4 fold[25]	Differentiate secondary vs. tertiary Al.[24]





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Figure 3: Logical Flow for Selecting an HPA Axis Test.



#### Conclusion:

The choice of test to assess HPA axis suppression depends on the clinical context, the required sensitivity, and patient safety considerations. Basal cortisol measurements serve as a useful initial screen, while the ACTH stimulation test is a safe and reliable tool for confirming adrenal insufficiency. The ITT, though the gold standard, is reserved for specific situations due to its risks. A systematic approach using these protocols will enable researchers and drug development professionals to accurately characterize the function of the HPA axis.

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